molecular formula C20H14ClF2N3O4 B2716711 2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2,4-difluorophenyl)acetamide CAS No. 1251678-72-4

2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2716711
CAS No.: 1251678-72-4
M. Wt: 433.8
InChI Key: GSLVKUMXQYKTPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex acetamide derivative featuring a fused furo[3,4-d]pyrimidine core substituted with a 3-chlorophenyl group at position 4 and an N-(2,4-difluorophenyl)acetamide moiety. This compound’s synthesis likely involves multi-step reactions, including cyclization of precursor pyrimidine derivatives and subsequent acetylation, as seen in analogous syntheses of related heterocycles .

Properties

IUPAC Name

2-[4-(3-chlorophenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF2N3O4/c21-11-3-1-2-10(6-11)18-17-15(9-30-19(17)28)26(20(29)25-18)8-16(27)24-14-5-4-12(22)7-13(14)23/h1-7,18H,8-9H2,(H,24,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLVKUMXQYKTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2CC(=O)NC3=C(C=C(C=C3)F)F)C4=CC(=CC=C4)Cl)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2,4-difluorophenyl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2,4-difluorophenyl)acetamide
  • Molecular Formula : C22H20ClN3O4
  • Molecular Weight : 425.9 g/mol

Antiviral Activity

Recent studies have demonstrated that compounds similar to 2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2,4-difluorophenyl)acetamide exhibit significant antiviral properties. For instance:

  • In a study on pyrimidine derivatives, compounds with similar structures showed potent activity against HIV-1 with effective concentrations (EC50) in the low nanomolar range (e.g., EC50 = 0.027 µM against wild-type HIV-1) .
  • The structural modifications in these compounds often enhance their binding affinity to viral enzymes such as reverse transcriptase and integrase through π–π stacking interactions and hydrogen bonding .

Anticancer Activity

The compound also shows promise in anticancer applications:

  • Studies have indicated that related furo[3,4-d]pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. For example, some derivatives demonstrated IC50 values in the micromolar range against HeLa cells .
  • The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the modulation of key signaling pathways .

Antimicrobial Activity

Pyrimidine derivatives have been reported to possess antimicrobial properties:

  • Compounds with similar structures have shown activity against bacterial strains with IC50 values ranging from 257 to 278 µM for certain derivatives .
  • The presence of chlorinated phenyl groups enhances the lipophilicity of these compounds, potentially increasing their membrane permeability and efficacy against microbial targets .

Case Study 1: Antiviral Efficacy

In a comparative study of various pyrimidine derivatives against HIV strains:

  • Compound variants based on the furo[3,4-d]pyrimidine structure were tested for their antiviral potency.
  • Results indicated that modifications leading to increased hydrophobic interactions significantly improved antiviral activity against resistant strains .

Case Study 2: Anticancer Screening

A series of furo[3,4-d]pyrimidine derivatives were evaluated for anticancer properties:

  • One derivative showed an IC50 value of approximately 10 µM against breast cancer cell lines.
  • Mechanistic studies revealed that these compounds could inhibit cell proliferation by targeting specific kinases involved in cell cycle regulation .

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of this compound exhibit significant antiviral properties. Notably:

  • Compounds with similar structures have shown potent activity against HIV-1 with effective concentrations (EC50) in the low nanomolar range (e.g., EC50 = 0.027 µM against wild-type HIV-1) .
  • Structural modifications enhance binding affinity to viral enzymes such as reverse transcriptase and integrase through π–π stacking interactions and hydrogen bonding .

Anticancer Activity

The compound shows promise in anticancer applications:

  • Related furo[3,4-d]pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, some derivatives demonstrated IC50 values in the micromolar range against HeLa cells .
  • The mechanism of action often involves the induction of apoptosis in cancer cells through modulation of key signaling pathways .

Antimicrobial Activity

Pyrimidine derivatives have also been reported to possess antimicrobial properties:

  • Compounds with similar structures have shown activity against bacterial strains with IC50 values ranging from 257 to 278 µM .
  • The presence of chlorinated phenyl groups enhances lipophilicity, potentially increasing membrane permeability and efficacy against microbial targets .

Case Study 1: Antiviral Efficacy

In a comparative study of various pyrimidine derivatives against HIV strains:

  • Variants based on the furo[3,4-d]pyrimidine structure were tested for antiviral potency.
  • Results indicated that modifications leading to increased hydrophobic interactions significantly improved antiviral activity against resistant strains .

Case Study 2: Anticancer Screening

A series of furo[3,4-d]pyrimidine derivatives were evaluated for anticancer properties:

  • The study highlighted the effectiveness of these derivatives in inducing apoptosis in cancer cells and their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs include derivatives with variations in the heterocyclic core, substituents, or acetamide side chains. Key comparisons are summarized below:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Furo[3,4-d]pyrimidine 3-Chlorophenyl, N-(2,4-difluorophenyl) ~453.83 (calculated) High lipophilicity (Cl, F substituents); potential for dual hydrogen bonding.
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide Thieno[2,3-d]pyrimidine Phenylamino, methyl, acetyl 369.44 Reduced rigidity (tetrahydro core); lower molecular weight.
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidine Dichlorophenyl, methyl, thioether 344.21 Thioether linkage; dichlorophenyl enhances electrophilicity.

Physicochemical and QSAR Insights

  • Electronic Effects : Fluorine’s electron-withdrawing nature may stabilize the acetamide moiety against hydrolysis, improving pharmacokinetics .

Research Findings and Implications

  • Molecular Docking: AutoDock4 simulations (as in ) predict that the furopyrimidine core binds to kinase ATP pockets via π-π stacking, while the 2,4-difluorophenyl group occupies hydrophobic subpockets. This is distinct from thienopyrimidines, which exhibit weaker π-stacking due to sulfur’s larger atomic radius .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can purity be ensured?

The synthesis involves multi-step reactions, including cyclization and substitution. Key steps:

  • Core Formation : Construct the furopyrimidine core via cyclization under controlled temperatures (e.g., 120°C in polar aprotic solvents like NMP) .
  • Substitution : Introduce the 3-chlorophenyl and 2,4-difluorophenyl groups via nucleophilic acyl substitution .
  • Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradients) to isolate the product. Monitor purity via TLC and confirm with ¹H NMR (e.g., δ 12.50 ppm for NH protons) and mass spectrometry .

Q. Which spectroscopic techniques are essential for structural validation?

  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm) .
  • Mass Spectrometry : HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 443.9) .
  • IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹ for dioxo groups) .

Q. How should researchers design initial bioactivity assays for this compound?

  • Target Selection : Prioritize pathways based on structural analogs (e.g., pyrido-pyrimidines show anticancer activity) .
  • In Vitro Models : Use cell lines expressing targets like kinases or DNA repair enzymes. Include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Dose Range : Test 0.1–100 µM, with triplicates to assess IC₅₀ values .

Advanced Research Questions

Q. How can computational methods predict reactivity with biological targets?

  • Molecular Docking : Use software (AutoDock Vina) to model interactions with enzymes (e.g., topoisomerase II). Validate with binding energy scores (< -8 kcal/mol suggests strong affinity) .
  • Quantum Chemical Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict electron-deficient regions prone to nucleophilic attack .

Q. How to resolve contradictions in bioactivity data between structural analogs?

  • Meta-Analysis : Compare substituent effects (e.g., 3-chlorophenyl vs. 4-fluorobenzyl in pyrimidine derivatives) .
  • SAR Studies : Systematically modify substituents (e.g., replace Cl with F) and retest activity. Use ANOVA to identify statistically significant trends .

Q. What strategies optimize regioselectivity during synthesis?

  • Directed Metalation : Use directing groups (e.g., acetamide) to control substitution sites .
  • Solvent Effects : Polar solvents (DMF, NMP) enhance solubility of intermediates, reducing side reactions .

Q. How to study degradation pathways under varying storage conditions?

  • Forced Degradation : Expose to heat (60°C), light, and humidity. Monitor via HPLC at 254 nm. Major degradation products often result from hydrolysis of the acetamide group .
  • Stability-Indicating Methods : Develop RP-HPLC methods with phosphate buffer (pH 6.8) and acetonitrile gradients .

Q. What advanced techniques elucidate interaction mechanisms with DNA/proteins?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values for DNA intercalation) .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during binding .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Synthesis

StepSolventTemperatureTimeYieldReference
Core FormationNMP120°C16 h31%
SubstitutionDCMRT24 h45%
PurificationCH₂Cl₂/MeOH-->95% purity

Q. Table 2: Comparative Bioactivity of Structural Analogs

CompoundSubstituentsIC₅₀ (µM)TargetReference
Analog A3-Cl, 2,4-F12.3Topoisomerase II
Analog B4-F, 3-OCH₃28.7EGFR Kinase

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.